Methyl butyrate

Catalog No.
S590038
CAS No.
623-42-7
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl butyrate

CAS Number

623-42-7

Product Name

Methyl butyrate

IUPAC Name

methyl butanoate

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3

InChI Key

UUIQMZJEGPQKFD-UHFFFAOYSA-N

SMILES

CCCC(=O)OC

solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.15 M
15 mg/mL at 25 °C
Miscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloride
In water, 1.5X10+4 mg/l @ 25 °C
miscible with alcohol, ether; soluble 1 ml in 60 ml wate

Synonyms

Butyric Acid Methyl Ester; Butyric Acid Ester with MeOH; 3-Methylpropanoic Acid Methyl Ester; Methyl Butanoate; Methyl n-Butyrate; NSC 9380; Butanoic Acid Methyl Ester

Canonical SMILES

CCCC(=O)OC

The exact mass of the compound Methyl butyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 72° f (ntp, 1992)0.15 m15 mg/ml at 25 °cmiscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloridein water, 1.5x10+4 mg/l @ 25 °c15 mg/ml at 25 °cmiscible with alcohol, ether; soluble 1 ml in 60 ml water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9380. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl butyrate is a short-chain aliphatic methyl ester (C5H10O2) widely procured as a high-purity solvent, a volatile chemical intermediate, and an industry-standard surrogate for biodiesel combustion research. Characterized by a boiling point of approximately 102 °C and a linear acyl structure, it provides an optimal balance of volatility and alkyl-chain length for both formulation and analytical modeling . In industrial procurement, it is prioritized over mixed esters and branched isomers for its precise thermal decomposition profile, predictable evaporation kinetics in solvent formulations, and unhindered steric accessibility in catalytic synthesis workflows[1].

Procurement substitution with closely related esters fundamentally alters process and application outcomes. Replacing methyl butyrate with ethyl esters (such as ethyl butyrate or ethyl propionate) introduces a different thermal decomposition mechanism—specifically a six-centered unimolecular dissociation—that invalidates its use as a surrogate for fatty acid methyl esters (FAMEs)[1]. Furthermore, ethyl butyrate possesses a significantly higher boiling point (~120 °C), which drastically reduces evaporation rates in fast-drying solvent applications . Substituting with branched isomers like methyl isobutyrate introduces severe steric hindrance, raising activation energy barriers in catalytic carbonylation and esterification processes, thereby reducing overall reaction efficiency[2].

Combustion Kinetic Fidelity for Biodiesel Surrogate Modeling

In combustion modeling, methyl butyrate is utilized to simulate the behavior of long-chain fatty acid methyl esters (FAMEs). Kinetic studies demonstrate that methyl butyrate undergoes decomposition via unimolecular simple fission, which accurately mirrors the primary degradation pathways of actual biodiesel [1]. In contrast, ethyl propionate, despite having the same molecular weight, undergoes a six-centered unimolecular dissociation due to its ethyl ester group [1]. This mechanistic divergence makes ethyl-based analogs unsuitable for accurate FAME modeling.

Evidence DimensionPrimary thermal decomposition mechanism
Target Compound DataMethyl butyrate (Unimolecular simple fission)
Comparator Or BaselineEthyl propionate (Six-centered unimolecular dissociation)
Quantified DifferenceFundamental shift in radical formation pathways
ConditionsHigh-temperature combustion kinetic modeling

Ensures accurate predictive modeling for biodiesel engine research by perfectly replicating the chemical kinetics of larger FAMEs without the computational burden.

Solvent Volatility and Evaporation Dynamics

For applications requiring rapid solvent flash-off, the choice of ester chain length is critical. Methyl butyrate exhibits a boiling point of 102–103 °C, placing it in the highly volatile category for formulation solvents . Its closest structural analog, ethyl butyrate, has a significantly higher boiling point of 120–121 °C. This ~18 °C differential fundamentally alters the vapor pressure profile and evaporation rate, making methyl butyrate the superior choice for fast-drying coatings, specialized electrolytes, and top-note fragrance delivery systems.

Evidence DimensionBoiling Point / Volatility
Target Compound Data102–103 °C
Comparator Or BaselineEthyl butyrate (120–121 °C)
Quantified Difference~18 °C lower boiling point
ConditionsStandard atmospheric pressure (101.3 kPa)

Allows formulators to achieve significantly faster drying times and immediate vapor release compared to heavier ethyl esters.

Steric Efficiency in Catalytic Carbonylation

In catalytic synthesis, the linear structure of methyl butyrate offers distinct kinetic advantages over branched isomers. Density Functional Theory (DFT) studies on Rh-catalyzed propene carbonylation reveal that the formation of the linear methyl butyrate proceeds via a Carbonylation-First pathway with a highest-energy transition state barrier of 0.87 eV [1]. In contrast, the pathway to the branched isomer, methyl isobutyrate, faces severe steric crowding, resulting in a transition state barrier of 1.22 eV [1]. This substantial energetic preference dictates higher yields and selectivity for the linear ester.

Evidence DimensionHighest-energy transition state barrier (Carbonylation-First pathway)
Target Compound Data0.87 eV
Comparator Or BaselineMethyl isobutyrate (1.22 eV)
Quantified Difference0.35 eV lower activation barrier
ConditionsRh(II)/Silicalite-2 catalyzed propene carbonylation

Drives higher catalytic efficiency and regioselectivity in industrial esterification and carbonylation workflows.

Biodiesel Surrogate Formulations for Engine Combustion Research

Due to its unimolecular simple fission decomposition pathway, methyl butyrate is the premier choice for laboratory-scale combustion kinetic modeling. It perfectly replicates the core structural reactions of long-chain fatty acid methyl esters (FAMEs) without the prohibitive computational complexity of modeling actual biodiesel, a feat that ethyl-based analogs cannot achieve [1].

Fast-Evaporating Solvent Systems and Electrolytes

With a boiling point of ~102 °C, methyl butyrate is prioritized in formulations requiring rapid flash-off, such as specialized coatings, low-temperature lithium-ion battery electrolytes, and high-volatility fragrance accords. It provides significantly faster evaporation kinetics than ethyl butyrate (~120 °C), optimizing process times in manufacturing.

Regioselective Benchmarking in Catalytic Hydroesterification

Because of its unhindered linear geometry and lower activation energy barriers (0.87 eV vs 1.22 eV for branched isomers), methyl butyrate serves as the ideal target molecule for evaluating the efficiency and regioselectivity of novel transition-metal catalysts in carbonylation and esterification processes [2].

Physical Description

Methyl butyrate appears as a clear colorless liquid. Flash point 57°F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors heavier than air.
Liquid
colourless liquid with an apple-like odou

Color/Form

Colorless liquid

XLogP3

1.3

Boiling Point

216 °F at 760 mm Hg (NTP, 1992)
102.8 °C
102.8 °C @ 760 mm Hg

Flash Point

57 °F (NTP, 1992)
57 °F (14 °C) (CLOSED CUP)

Vapor Density

3.53 (NTP, 1992) (Relative to Air)
3.5 (AIR= 1)

Density

0.8984 at 68 °F (USCG, 1999)
d04 0.92
0.8984 @ 20 °C/4 °C
0.892-0.897

LogP

1.29 (LogP)
1.29
log Kow= 1.29

Odor

APPLE-LIKE ODOR

Melting Point

-139 °F (NTP, 1992)
-85.8 °C
Mp -95 °
-95°C

UNII

CGX598508O

GHS Hazard Statements

Aggregated GHS information provided by 1687 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 1687 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1685 of 1687 companies with hazard statement code(s):;
H225 (98.52%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.84 mm Hg at 68 °F ; 40 mm Hg at 85.3° F; 60 mm Hg at 99.3° F (NTP, 1992)
32.28 mmHg
32.3 mm Hg @ 25 °C

Pictograms

Flammable

Flammable

Other CAS

623-42-7

Wikipedia

Methyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

FROM METHYL ALCOHOL AND BUTYRIC ACID IN THE PRESENCE OF CONCN SULFURIC ACID.

General Manufacturing Information

Butanoic acid, methyl ester: ACTIVE
FEMA NUMBER 2693
NON-ALCOHOLIC BEVERAGES 17 PPM, ICE CREAM, ICES ETC 31 PPM, CANDY 86 PPM, BAKED GOODS 48-200 PPM.

Dates

Last modified: 08-15-2023

Merck Index, 13th Edition

Methyl butyrate, thegoodscentscompany.com

Aldrich Chemicals Handbook, Sigma-Aldrich Company, Milwaukee, (2007)

Flath, Robert A.; Forrey, R. R. (1970). "Volatile components of Smooth Cayenne pineapple". Journal of Agricultural and Food Chemistry. 18 (2): 306–309. doi:10.1021/jf60168a018.

Use of methyl butyrate as an additive in perfume Archived 2008-05-31 at the Wayback Machine

Methyl butyrate as a component of biodiesel Archived March 6, 2006, at the Wayback Machine

Gaïl, S.; Thomson, M.J.; Sarathy, S.M.; Syed, S.A.; Dagaut, P.; Diévart, P.; Marchese, A.J.; Dryer, F.L. (2007). "A wide-ranging kinetic modeling study of methyl butanoate combustion". Proceedings of the Combustion Institute. 31: 305–311. doi:10.1016/j.proci.2006.08.051.

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